molecular formula C24H22ClN3O4 B3553475 N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

Cat. No. B3553475
M. Wt: 451.9 g/mol
InChI Key: HAWCLWONCPOWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as BCFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BCFA belongs to the class of compounds known as piperazine derivatives and has been shown to possess a wide range of biological activities. In

Scientific Research Applications

BCFA has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. BCFA has also been investigated for its potential as an antipsychotic and antidepressant agent.

Mechanism of Action

The exact mechanism of action of BCFA is not fully understood. However, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. BCFA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
BCFA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BCFA has also been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, BCFA has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using BCFA in lab experiments is its high purity and stability. BCFA is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using BCFA in lab experiments is its potential toxicity. BCFA has been shown to be toxic at high doses, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research on BCFA. One area of interest is its potential as an antipsychotic and antidepressant agent. BCFA has been shown to modulate the activity of several neurotransmitters that are involved in these conditions. Another area of interest is its potential as an anti-cancer agent. BCFA has been shown to inhibit the growth of several types of cancer cells, and further research is needed to determine its potential as a cancer therapy. Finally, the potential toxicity of BCFA should be further investigated to determine its safety for use in humans.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4/c25-18-8-9-20(19(15-18)23(30)17-5-2-1-3-6-17)26-22(29)16-27-10-12-28(13-11-27)24(31)21-7-4-14-32-21/h1-9,14-15H,10-13,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWCLWONCPOWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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